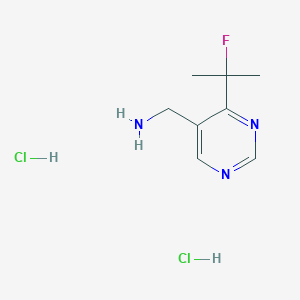

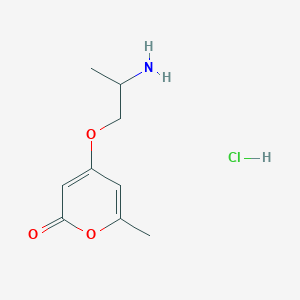

4-(2-aminopropoxy)-6-methyl-2H-pyran-2-one hydrochloride

Übersicht

Beschreibung

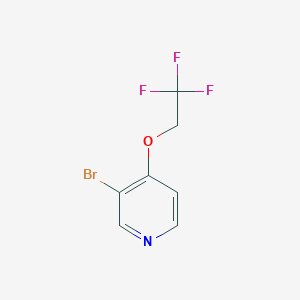

This compound contains an aminopropoxy group and a pyran ring, which is a six-membered heterocyclic ring consisting of five carbon atoms and one oxygen atom, and it’s substituted with a methyl group. The compound is a hydrochloride, meaning it’s a salt resulting from the reaction of hydrochloric acid with an organic base .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyran ring, the aminopropoxy group, and the hydrochloride moiety. Techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography could be used to analyze its structure .Chemical Reactions Analysis

Amines, like the aminopropoxy group in this compound, can undergo a variety of reactions, including alkylation, acylation, and elimination reactions . The pyran ring could potentially undergo reactions at the carbonyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the groups it contains. For example, amines generally have higher boiling points than similar-sized molecules that don’t contain nitrogen . The presence of the pyran ring could also influence its properties .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

A Novel and Convenient Synthesis of Derivatives : A study by Wang et al. (2011) presents a novel, efficient, and eco-friendly protocol for the synthesis of 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives. This method, using ultrasound-mediated condensation, offers a straightforward work-up procedure, reduced reaction times, and improved yields, marking a significant improvement over traditional reaction methodologies (Wang, Zou, Zhao, & Shi, 2011).

Electrocatalytic Synthesis of Medicinally Relevant Scaffolds : Elinson, Nasybullin, & Nikishin (2013) report an effective electrocatalytic method for synthesizing cyano-functionalized pyrano[4,3-b]pyran systems, which hold promise in biomedical applications. This process, involving a "one-pot" electrocatalytic transformation, represents a novel synthetic approach combining the advantages of conventional multicomponent reaction strategies with the ecological benefits of electrocatalysis (Elinson, Nasybullin, & Nikishin, 2013).

Antibacterial and Antifungal Activities

Synthesis and Biological Evaluation of Novel Schiff Base Ligand : Pawar, Sakhare, & Arbad (2016) developed a Schiff base ligand by condensing 4-chloro-2-amino phenol with dehydroacetic acid (DHA). The ligand and its metal complexes were characterized and assessed for antibacterial and antifungal activities. This study underlines the potential of these complexes in combating various microbial strains (Pawar, Sakhare, & Arbad, 2016).

Antibacterial Activity of Pyran-2-one Derivatives : Hoti et al. (2017) explored the antibacterial properties of novel 4-substituted pyran-2-one derivatives. These compounds were synthesized, characterized, and tested against bacterial strains, indicating their potential as antibacterial agents (Hoti, Ismaili, Troni, Vehapi, Pllana, & Thaçi, 2017).

Antioxidant and Cytotoxic Activities

α-Pyrone Derivatives from Endophytic Fungus and Their Bioactivities : Zhao et al. (2018) isolated novel α-pyrone derivatives from the plant endophytic fungus Penicillium ochrochloronthe. These compounds exhibited antimicrobial activity against several fungal and bacterial strains and demonstrated moderate cytotoxicity against a range of human cancer cells (Zhao, Xu, Zhang, Lin, Xia, Yang, Chen, & Yang, 2018).

Antioxidant Activity of Pyrano[4,3-b]chromen-1-ones : Saher et al. (2018) synthesized novel derivatives of 10-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-methyl-1H,10H-pyrano[4,3-b]chromen-1-ones. The antioxidant activity of these compounds was assessed using the DPPH scavenging assay, revealing that the nature and number of substituents significantly influence their activity (Saher, Makhloufi-Chebli, Dermeche, Dermeche, Boutemeur-Khedis, Rabia, Hamdi, & Silva, 2018).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(2-aminopropoxy)-6-methylpyran-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3.ClH/c1-6(10)5-12-8-3-7(2)13-9(11)4-8;/h3-4,6H,5,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RALJPLGHYXLWSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OCC(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-aminopropoxy)-6-methyl-2H-pyran-2-one hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Boc-8-hydroxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde](/img/structure/B1380444.png)